molecular formula C7H12ClNO4S B13486846 6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride

Cat. No.: B13486846
M. Wt: 241.69 g/mol
InChI Key: YNOUZNDWTDPYRH-UHFFFAOYSA-N
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Description

6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a sulfur atom, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One common approach is the use of tert-butoxycarbonyl (Boc) protection, followed by cyclization and oxidation reactions . The reaction conditions often include the use of conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various molecular pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of a sulfur atom, which imparts distinctive chemical reactivity and potential biological activity.

Properties

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO4S.ClH/c9-6(10)5-1-13(11,12)4-7(5)2-8-3-7;/h5,8H,1-4H2,(H,9,10);1H

InChI Key

YNOUZNDWTDPYRH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CNC2)CS1(=O)=O)C(=O)O.Cl

Origin of Product

United States

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